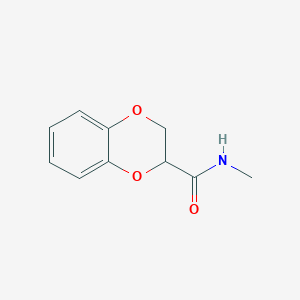![molecular formula C11H12ClN3OS B7764572 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazole-3-thiol](/img/structure/B7764572.png)
5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a triazole ring and a chlorinated phenoxy group, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxymethanol. This intermediate is then reacted with 4-methyl-1,2,4-triazole-3-thiol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorinated phenoxy group may also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3-methylphenol
- 4-methyl-1,2,4-triazole-3-thiol
- 4-chloro-3-methylphenoxymethanol
Uniqueness
5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring and a chlorinated phenoxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in both research and industrial settings.
Propiedades
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-5-8(3-4-9(7)12)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSWEMQNUIVMSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(N2C)S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(N2C)S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]cyclopentanamine;oxalic acid](/img/structure/B7764494.png)
![1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764498.png)

![2-sulfanyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7764523.png)








![2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one](/img/structure/B7764596.png)
